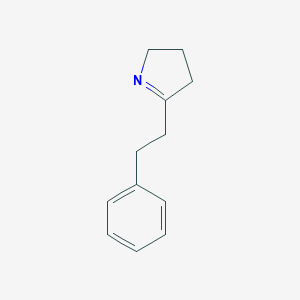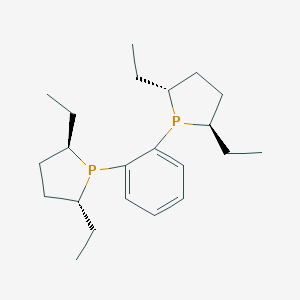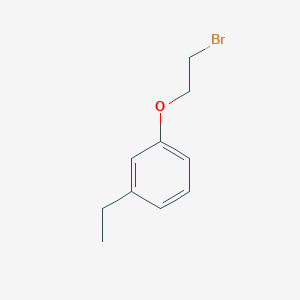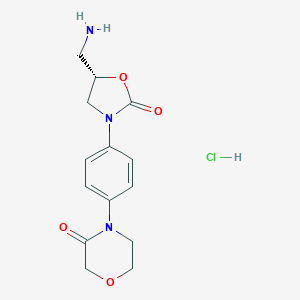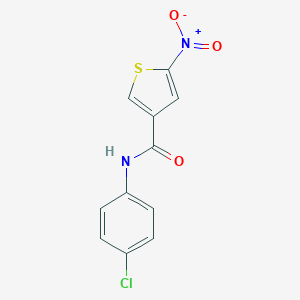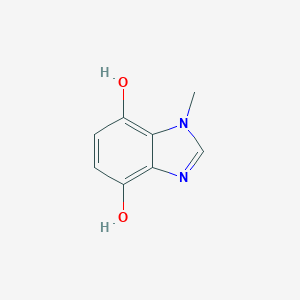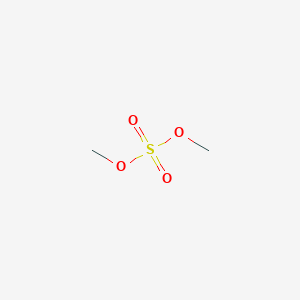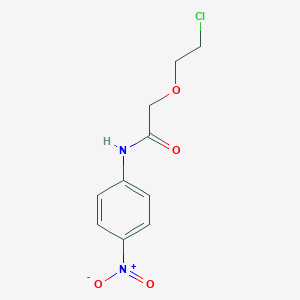
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” is not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.
Aplicaciones Científicas De Investigación
1. Chemical Properties and Reactions
- Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide, a compound closely related to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, demonstrates unique solvatochromic properties due to its ability to form complexes with solvents through bifurcate hydrogen bonding. These complexes show a nonlinear dependence of the NH stretching frequency on the complex formation energy and a specific “dioxane” effect (Krivoruchka et al., 2004).
2. Structural Analysis and Conformation Studies
- Molecular Structure and Conformation : The conformation of the N—H bond in structures similar to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, has been studied, revealing insights into the geometric parameters and molecular conformations of these acetamides (Gowda et al., 2007).
3. Synthesis and Material Development
- Monomers for Polybenzimidazoles : The synthesis of new AB-type monomers for polybenzimidazoles, utilizing compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide, a relative of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, has been explored, indicating potential applications in advanced material development (Begunov & Valyaeva, 2015).
4. Bioactive Compound Exploration
- Nitrosylated and Nitrated Derivatives : Research into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, closely related to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, shows potential in understanding phytotoxic metabolites and their transformation products (Girel et al., 2022).
5. Pharmaceutical Research
- Anticancer, Anti-Inflammatory, and Analgesic Activities : While specifically excluding drug usage and dosage, it is noteworthy that similar compounds like 2-(Substituted phenoxy) Acetamide Derivatives have been researched for potential anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).
6. Environmental and Chemical Applications
- Fenton Reaction in Water Treatment : Research into the photoassisted Fenton reaction for the decomposition of compounds like 2-chloro-N-(2-methyl-6-ethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide indicates potential applications in environmental chemistry and water treatment (Pignatello & Sun, 1995).
7. Advanced Chemical Synthesis
- Nucleophilic Degradation of Organophosphates : The oxime 2-(hydroxyimino)-N-phenyl-acetamide demonstrates the ability to dephosphorylate organophosphates, suggesting potential applications in the degradation of toxic compounds (Manfredi et al., 2016).
Safety And Hazards
The safety and hazards associated with “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.
Direcciones Futuras
The future directions for the study of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469509 | |
| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
CAS RN |
811450-82-5 | |
| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

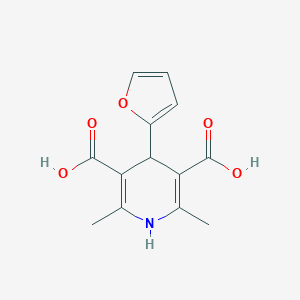


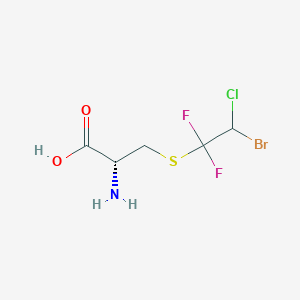
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
